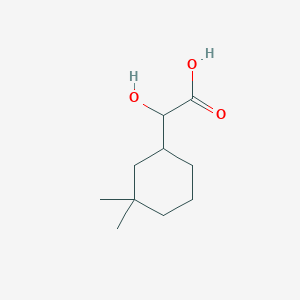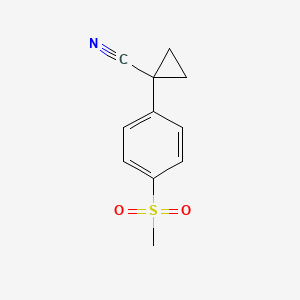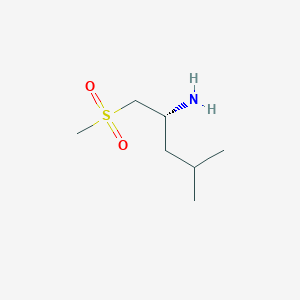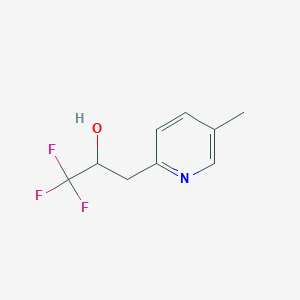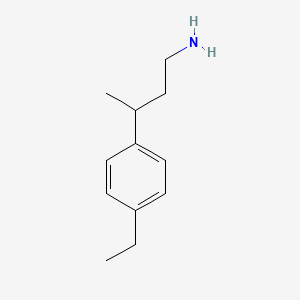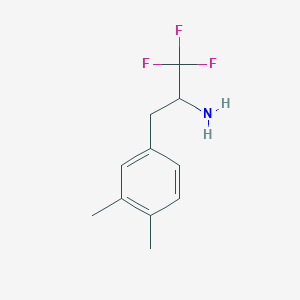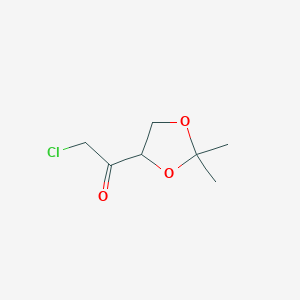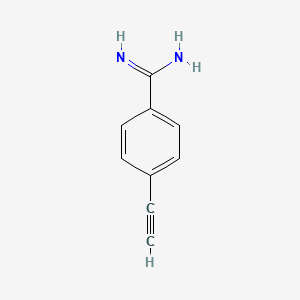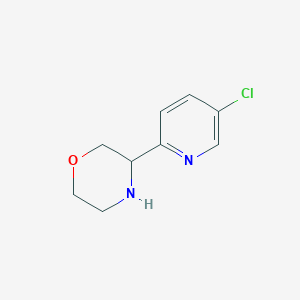
6,6-Dimethylheptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethylheptan-2-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a heptane chain, which also has two methyl groups attached to the sixth carbon. This compound is known for its use in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,6-Dimethylheptan-2-ol can be synthesized through the reaction of 6-methyl-5-hepten-2-one with methylmagnesium chloride in a Grignard reaction, followed by hydrogenation . The Grignard reaction involves the formation of a carbon-carbon bond by reacting an organomagnesium halide with a carbonyl compound. The reaction conditions typically require anhydrous solvents and an inert atmosphere to prevent the reaction of the Grignard reagent with moisture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced catalytic hydrogenation techniques helps in achieving efficient conversion of intermediates to the final product.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes.
Substitution: Produces alkyl halides or other substituted products.
Scientific Research Applications
6,6-Dimethylheptan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fragrances and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 6,6-Dimethylheptan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, cellular signaling pathways, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylheptan-2-ol: Similar structure but differs in the position of the methyl groups.
2-Heptanol: Lacks the additional methyl groups present in 6,6-Dimethylheptan-2-ol.
Uniqueness
This compound is unique due to the specific positioning of its methyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H20O |
|---|---|
Molecular Weight |
144.25 g/mol |
IUPAC Name |
6,6-dimethylheptan-2-ol |
InChI |
InChI=1S/C9H20O/c1-8(10)6-5-7-9(2,3)4/h8,10H,5-7H2,1-4H3 |
InChI Key |
UFAFXLWYHVXDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


